molecular formula C6H5N5O B15128231 4-Amino-7,8-dihydropteridin-7-one

4-Amino-7,8-dihydropteridin-7-one

Cat. No.: B15128231
M. Wt: 163.14 g/mol
InChI Key: BJJDKSMNEKQPCJ-UHFFFAOYSA-N
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Description

4-Amino-7,8-dihydropteridin-7-one is a heterocyclic compound that belongs to the pteridine family Pteridines are nitrogen-containing heterocycles that play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7,8-dihydropteridin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidin-5-amine with (S)-N-methylalanine under optimized conditions to form the desired product . The reaction conditions often involve the use of solvents like butanol and catalysts such as sodium methoxide, with heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory methods. The use of robust catalysts and efficient purification techniques would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7,8-dihydropteridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Quinonoid dihydropterins.

    Reduction: Tetrahydropteridines.

    Substitution: Various substituted pteridines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Amino-7,8-dihydropteridin-7-one involves its interaction with specific enzymes and receptors. For instance, it acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts the production of folate derivatives, which are essential for DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7,8-dihydropteridin-7-one is unique due to its specific structural features, such as the presence of an amino group at the 4-position and a keto group at the 7-position. These features confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.

Properties

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

4-imino-4a,8-dihydropteridin-7-one

InChI

InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2,4H,(H2,7,9,10,11,12)

InChI Key

BJJDKSMNEKQPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N)N=CN=C2NC1=O

Origin of Product

United States

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